molecular formula C10H13NO B1594139 3-(4-Methoxyphenyl)azetidine CAS No. 7215-07-8

3-(4-Methoxyphenyl)azetidine

Cat. No.: B1594139
CAS No.: 7215-07-8
M. Wt: 163.22 g/mol
InChI Key: JBMISQBTERXMTI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C10H13NO It features a four-membered azetidine ring substituted with a 4-methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted azetidines.

Scientific Research Applications

3-(4-Methoxyphenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and electronic properties enable it to bind effectively to active sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

    Aziridine: A three-membered nitrogen-containing ring that is more reactive due to higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring that is less strained and more stable.

    Oxetane: A four-membered oxygen-containing ring with similar strain characteristics.

Uniqueness: 3-(4-Methoxyphenyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it an excellent candidate for various chemical transformations and applications in drug discovery and materials science .

Properties

IUPAC Name

3-(4-methoxyphenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMISQBTERXMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222476
Record name Azetidine, 3-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-07-8
Record name Azetidine, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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